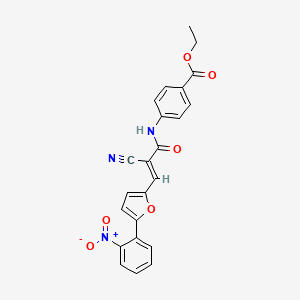

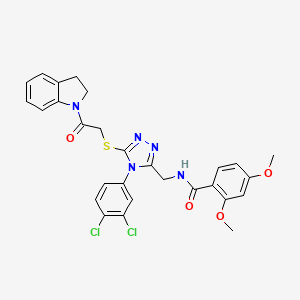

![molecular formula C24H22N4O4S B2489240 N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide CAS No. 1115932-18-7](/img/structure/B2489240.png)

N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide typically involves intricate organic reactions that allow for the introduction of fluorine atoms and the formation of the complex pyridopyrazine backbone. Techniques may include condensation reactions, cyclization processes, and fluorination strategies to incorporate the 3-fluorophenyl group. The synthesis pathways are designed to optimize yields and purity, often requiring multiple steps to ensure the precise assembly of the molecular structure (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds like N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide is characterized using various spectroscopic and crystallographic techniques. X-ray crystallography, NMR spectroscopy, and mass spectrometry provide insights into the arrangement of atoms, the presence of functional groups, and the overall 3D conformation. These studies reveal the intricacies of intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the compound's stability and reactivity (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide encompasses its behavior in various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the presence of the fluorophenyl group and the pyridopyrazine core. The compound's functional groups, such as the amide linkage, play a crucial role in its chemical properties, affecting its solubility, stability, and reactivity towards other chemical entities (Gangapuram et al., 2009).

Physical Properties Analysis

The physical properties of N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide, such as melting point, boiling point, and solubility, are determined by its molecular structure. The fluorine atom contributes to the compound's polarity, affecting its solubility in various solvents. Understanding these properties is essential for manipulating the compound in laboratory settings and predicting its behavior in different environments (Ikemoto et al., 2005).

Chemical Properties Analysis

The chemical properties of N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide, including acidity, basicity, and reactivity towards various chemical reagents, are influenced by its amide functional group and the electronic effects of the fluorophenyl and pyridopyrazine moieties. These properties are crucial for understanding the compound's potential interactions and reactivity patterns, laying the groundwork for its application in chemical synthesis and material science (Ahmad et al., 2021).

Aplicaciones Científicas De Investigación

Kinase Inhibition and Anticancer Properties

N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide and its derivatives have been studied for their potential in inhibiting specific kinases, making them of interest in cancer research. For instance, Schroeder et al. (2009) discovered a compound in this class that showed complete tumor stasis in a Met-dependent gastric carcinoma model and advanced to phase I clinical trials due to its promising preclinical profiles (Schroeder et al., 2009).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of derivatives of N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide are vital for understanding their properties and potential applications. Topuzyan et al. (2013) studied the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with piperidin-2-ylmethanamine, leading to compounds including N-(4-benzyl-3-oxooctahydro-2N-pyrido[1,2-a]pyrazin-4-yl)benzamide (Topuzyan et al., 2013).

Biological Evaluation

Saeed et al. (2015) reported the synthesis of a series of substituted benzamides related to N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide. These compounds were evaluated for their inhibitory potential against various human enzymes, indicating their relevance in drug chemistry and potential applications in medicinal chemistry (Saeed et al., 2015).

Anti-Inflammatory Activity

K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide and tested them for anti-inflammatory activity, highlighting another potential therapeutic application of these compounds (K. Sunder & Jayapal Maleraju, 2013).

Receptor Antagonism

Research on benzamide derivatives has also explored their potential as receptor antagonists. Bromidge et al. (2002) synthesized novel benzamide derivatives showing high affinity for the 5-HT6 receptor, indicating their potential in neurological applications (Bromidge et al., 2002).

Spectroscopic Properties and Antimicrobial Activity

Studies like those by Limban et al. (2011) have examined the spectroscopic properties of benzamide derivatives and evaluated their antimicrobial activity, contributing to the understanding of their potential in combating infections (Limban et al., 2011).

Propiedades

IUPAC Name |

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4S/c1-31-19-8-5-17(6-9-19)23-26-24(32-27-23)18-7-12-22(30)28(14-18)15-21(29)25-13-16-3-10-20(33-2)11-4-16/h3-12,14H,13,15H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMOKACBDJMLRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)

![N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2489163.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)

![2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B2489166.png)

![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)

![2-Chloro-1-[4-(1-cyclopropyltriazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2489173.png)

![3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2489178.png)